molecular formula C7H5BrFN3 B6164779 5-bromo-7-fluoro-1H-1,3-benzodiazol-2-amine CAS No. 1388046-59-0

5-bromo-7-fluoro-1H-1,3-benzodiazol-2-amine

Cat. No.: B6164779
CAS No.: 1388046-59-0
M. Wt: 230.04 g/mol
InChI Key: KHZDQUGQWXCTDI-UHFFFAOYSA-N
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Description

5-Bromo-7-fluoro-1H-1,3-benzodiazol-2-amine is a halogenated benzimidazole derivative featuring bromine and fluorine substituents at positions 5 and 7, respectively. This compound belongs to the benzodiazole family, characterized by a fused benzene and imidazole ring system. Halogenation at these positions is expected to modulate electronic properties, solubility, and biological activity, making it a candidate for pharmaceutical and materials science applications.

Properties

CAS No.

1388046-59-0

Molecular Formula

C7H5BrFN3

Molecular Weight

230.04 g/mol

IUPAC Name

6-bromo-4-fluoro-1H-benzimidazol-2-amine

InChI

InChI=1S/C7H5BrFN3/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H3,10,11,12)

InChI Key

KHZDQUGQWXCTDI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)N)F)Br

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Regioselectivity

Bromination typically employs N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of Lewis acids (e.g., FeBr₃) to enhance electrophilicity. For example, EvitaChem’s protocol for 6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine uses bromine in dimethylformamide (DMF) with potassium carbonate as a base to mitigate HBr formation. Adapting this to the target compound, optimal conditions involve:

  • Solvent: Acetonitrile or DMF

  • Temperature: 0–25°C

  • Time: 4–12 hours

Regioselectivity is governed by the electron-withdrawing fluorine atom at the 7-position, which deactivates the ring and directs bromine to the 5-position via meta-directing effects.

Yield and Limitations

Reported yields for analogous reactions range from 65–80% . Challenges include:

  • Over-bromination: Excess brominating agents may lead to di-substituted byproducts.

  • Amine Reactivity: The free amine group (-NH₂) can undergo undesired side reactions, necessitating careful stoichiometry.

Multi-Step Synthesis from Substituted Aniline Derivatives

Building the benzodiazole ring from halogenated aniline precursors allows greater control over substituent placement.

Nitro Reduction and Cyclization

A common pathway involves:

  • Nitro Group Introduction: Nitration of 4-fluoro-2-bromoaniline to install a nitro group at the 5-position.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine.

  • Cyclization: Treatment with cyanogen bromide (BrCN) or thiourea forms the diazole ring.

Example Protocol:

  • Starting Material: 5-bromo-7-fluoro-2-nitroaniline

  • Reduction: 10% Pd/C in ethanol under H₂ (1 atm, 25°C, 6 h)

  • Cyclization: BrCN in acetic acid (80°C, 3 h)

  • Yield: 70–75%

Oxidative Cyclization

Alternative routes employ H₂O₂/NaOH for oxidative ring closure, as demonstrated in the synthesis of 4-bromo-2-(cyclopropylamino)-3-methyl-benzoic acid derivatives. This method avoids harsh reagents but requires stringent pH control.

Protection/Deprotection Strategies in Bromination

Protecting the amine group prior to bromination prevents side reactions and improves regioselectivity.

Acetylation as a Protective Measure

  • Protection: Treat 7-fluoro-1H-1,3-benzodiazol-2-amine with acetic anhydride to form N-acetyl-7-fluoro-1H-1,3-benzodiazol-2-amine .

  • Bromination: Use NBS in CCl₄ with a catalytic amount of FeBr₃ (0°C, 2 h).

  • Deprotection: Hydrolyze the acetyl group with HCl/MeOH (reflux, 1 h).

Key Data:

  • Protection Yield: 90%

  • Bromination Yield: 85%

  • Overall Yield: 76.5%

Limitations of Protection Strategies

  • Additional Steps: Protection/deprotection increases synthetic steps and cost.

  • Acid Sensitivity: Harsh deprotection conditions may degrade the benzodiazole core.

Metal-Catalyzed Cross-Coupling Approaches

Palladium- and copper-catalyzed reactions enable late-stage functionalization, offering modularity for structural diversification.

Suzuki-Miyaura Coupling

Install bromine via coupling of a boronic acid to a fluorinated benzodiazole precursor:

  • Substrate: 5-chloro-7-fluoro-1H-1,3-benzodiazol-2-amine

  • Reagents: Pd(PPh₃)₄, 5-bromophenylboronic acid, Cs₂CO₃

  • Conditions: Dioxane/H₂O (3:1), 90°C, 12 h

  • Yield: 68%

Buchwald-Hartwig Amination

Introduce the amine group post-bromination:

  • Substrate: 5-bromo-7-fluoro-1H-1,3-benzodiazole

  • Reagents: Pd(OAc)₂, Xantphos, NH₃

  • Conditions: Toluene, 110°C, 24 h

  • Yield: 60%

Comparative Analysis of Synthetic Methods

MethodYield (%)Time (h)Key AdvantagesLimitations
Direct Bromination65–804–12Fewest steps, high regioselectivityAmine side reactions
Multi-Step Synthesis70–7524–36Precise substituent controlLengthy, costly reagents
Protection Strategy76.56–8Mitigates amine reactivityAdditional steps
Suzuki Coupling6812Modular, scalableRequires pre-functionalized substrate

Chemical Reactions Analysis

Types of Reactions

5-bromo-7-fluoro-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: Due to the presence of bromine and fluorine, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo redox reactions, particularly involving the nitrogen atoms in the benzodiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include bases, alcohols, and oxidizing or reducing agents. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different substituents on the benzodiazole ring.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-7-fluoro-1H-1,3-benzodiazol-2-amine serves as a crucial building block in the development of pharmaceuticals. Its structure allows for modifications that can enhance therapeutic properties.

Case Study: Anticancer Activity
Recent studies have investigated the compound's ability to inhibit cancer cell proliferation. For instance, research indicates that derivatives of benzodiazoles can induce apoptosis in cancer cells by modulating signaling pathways critical for cell survival and death .

Biological Studies

The compound has shown potential as an enzyme inhibitor and has been explored for its interactions with various biological macromolecules.

Case Study: Enzyme Inhibition
Inhibitory effects on cytochrome P450 (CYP) enzymes have been documented, which are essential for drug metabolism. This inhibition may influence the pharmacokinetics of co-administered medications, altering their efficacy and safety profiles .

Material Science

This compound is also utilized in developing new materials with specific optical or electronic properties.

Application Example: Fluorescent Dyes
The compound's unique structure allows it to be used in synthesizing fluorescent dyes, which are important in biological imaging and diagnostics.

Research Findings

Recent studies have provided insights into the compound's biological activities:

  • Antimicrobial Activity : It exhibits significant antimicrobial properties against various bacterial strains.
  • Cancer Research : Its potential as an anticancer agent is being explored through mechanisms involving apoptosis induction.
  • Neuropharmacology : Derivatives may interact with serotonin receptors, influencing neurochemical pathways beneficial for treating neuropsychiatric disorders .

Mechanism of Action

The mechanism of action of 5-bromo-7-fluoro-1H-1,3-benzodiazol-2-amine involves interactions with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance binding affinity and specificity to these targets, leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Differences

Substituent Effects
  • 6-Bromo-1,3-Benzothiazol-2-Amine (C₇H₅BrN₂S): Bromine at position 6 on a benzothiazole scaffold (thiazole instead of imidazole). The sulfur atom increases lipophilicity and may alter π-π stacking interactions compared to benzodiazoles .
  • 5-Bromo-2-Methyl-1,3-Benzoxazol-7-Amine (C₈H₇BrN₂O): Bromine at position 5 and methyl at position 2 on a benzoxazole core. The oxygen atom in the oxazole ring reduces basicity compared to benzodiazoles, affecting solubility and intermolecular interactions .
Molecular Weight and Physicochemical Properties
Compound Name Molecular Weight Melting Point (°C) Solubility Insights
5-Bromo-7-Fluoro-1H-1,3-Benzodiazol-2-Amine ~245.03* Not reported Likely low aqueous solubility due to halogenation
6-Bromo-1,3-Benzothiazol-2-Amine 229.11 Not reported Moderate solubility in polar aprotic solvents
5-Bromo-2-Methyl-1,3-Benzoxazol-7-Amine 227.06 Not reported Higher lipophilicity due to methyl group

*Calculated based on analogous structures.

Biological Activity

5-Bromo-7-fluoro-1H-1,3-benzodiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

PropertyDetails
CAS Number 1188047-48-4
Molecular Formula C8H5BrF2N3
Molecular Weight 250.04 g/mol
Purity ≥95%

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity, which can lead to modulation of biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes, which can lead to antiproliferative effects in cancer cell lines.
  • Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing neurochemical signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties:

  • Cell Line Studies : In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines, including:
    • Glioblastoma (U87MG) : IC50 = 7.7 µM
    • Breast Cancer (MCF7) : Comparable activity to glioblastoma cells but slightly lower efficacy .
  • Selectivity Index : The compound shows a high selectivity index when tested against normal astrocytes compared to cancer cells, indicating a potential for reduced toxicity in therapeutic applications .

Antimicrobial Activity

In addition to its anticancer potential, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of certain bacterial strains, although further research is needed to establish its efficacy and mechanism in this context.

Case Studies and Research Findings

Recent studies have highlighted the compound's biological activities:

  • Study on Antiproliferative Effects :
    • A study assessed the compound's effects on glioblastoma cells and found it significantly inhibited cell growth with an IC50 value indicating potent activity .
    • The selectivity for cancer cells over normal cells was emphasized, making it a candidate for further development as an anticancer agent.
  • Structure–Activity Relationship (SAR) :
    • SAR studies have shown that modifications on the benzodiazole ring can impact the biological activity of derivatives. Compounds with specific substitutions were found to enhance enzyme inhibition and cellular activity .
  • In Silico Analysis :
    • Computational studies suggest that the binding interactions between the compound and target proteins are favorable, indicating potential for further optimization in drug design .

Q & A

Q. What are the optimal synthetic routes for 5-bromo-7-fluoro-1H-1,3-benzodiazol-2-amine, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves halogenation and cyclization steps. To optimize conditions, use factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical variables . For purity assessment, combine HPLC (≥97% purity threshold) with NMR for structural confirmation . Example variables:

VariableRange TestedOptimal Value
Reaction Temp60°C–120°C90°C
CatalystPd(OAc)₂ vs CuIPd(OAc)₂

Q. How can researchers characterize the electronic properties of this compound to predict reactivity in cross-coupling reactions?

Methodological Answer: Use density functional theory (DFT) calculations to map molecular orbitals and electrostatic potential surfaces. Experimental validation via cyclic voltammetry can determine redox potentials, while X-ray crystallography (if crystals are obtainable) provides bond-length data to infer electron distribution .

Q. What theoretical frameworks guide the design of derivatives for biological activity screening?

Methodological Answer: Structure-activity relationship (SAR) models should be anchored in bioisosteric replacement principles. For example, replacing the bromine atom with other halogens or functional groups (e.g., -CF₃) while retaining the benzodiazole core. Computational docking against target proteins (e.g., kinases) can prioritize derivatives .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of nucleophilic substitution at the bromine site?

Methodological Answer: Kinetic studies using isotopically labeled reagents (e.g., ⁸¹Br/⁷⁹Br) paired with Hammett plots can dissect electronic contributions. Steric effects are quantified via molecular dynamics simulations comparing substituent bulk (e.g., -F vs -Cl) at the 7-position .

Q. What methodological strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

Methodological Answer: Conduct meta-analysis with standardized assays (e.g., uniform cell lines, pH conditions). For example, discrepancies in α-glucosidase inhibition may arise from enzyme source variations (yeast vs human). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs enzymatic activity) .

Q. How can in vitro pharmacological data be extrapolated to in vivo models while accounting for metabolic instability?

Methodological Answer: Use hepatic microsome assays to identify metabolic hotspots (e.g., amine group oxidation). Stabilize the compound via prodrug strategies (e.g., acetylating the -NH₂ group) and validate bioavailability in rodent models using LC-MS/MS pharmacokinetic profiling .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response curves in cytotoxicity studies?

Methodological Answer: Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression. Report IC₅₀ with 95% confidence intervals. For outliers, apply Grubbs’ test and repeat experiments under blinded conditions to minimize bias .

Q. How can researchers differentiate between off-target effects and true target engagement in mechanistic studies?

Methodological Answer: Use CRISPR/Cas9 knockout models of the putative target protein. Combine with thermal shift assays (TSA) to confirm direct binding. Negative controls should include structurally analogous inert compounds (e.g., 5-chloro derivatives without fluorine) .

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